molecular formula C15H9ClF3N3O B2428224 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime CAS No. 338410-04-1

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime

Cat. No. B2428224
CAS RN: 338410-04-1
M. Wt: 339.7
InChI Key: FAXRZDIWHUIJLR-MPUCSWFWSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is known to be electron-withdrawing, which could affect the reactivity of the molecule. The indole and pyridinyl groups are both aromatic and would contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl, chloro, and oxime groups. These groups are all capable of undergoing various chemical reactions. For example, the trifluoromethyl group can participate in nucleophilic substitution reactions, while the oxime group can undergo tautomerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Sonogashira-Type Reactions : The precursor compound, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, is utilized in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes. These are then transformed into 1-phenylpyrazolo[4,3-c]pyridines and their oxides through silver-triflate-catalyzed regioselective cyclization (Vilkauskaitė, Šačkus, & Holzer, 2011).
  • Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : Microwave-assisted treatment of related precursor compounds with terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions results in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines (Palka et al., 2014).

Cyclization and Formation of Derivatives

  • Azatriene Cyclisation : Derivatives of indole-3-carbaldehyde oxime with a carbon-carbon double bond at C-2 have been prepared, leading to the formation of pyrido-indoles through a cyclisation process (Gilchrist, Kemmitt, & Germain, 1997).
  • Formation of Pyrimido(1,2-a)indoles : Reaction of related compounds with aromatic amines leads to the formation of pyrimido[1,2-a]indole derivatives (Suzdalev, Den’kina, & Tkachev, 2013).

Applications in Coordination Chemistry

  • Zinc(II) Benzoate/Pyridyl Oxime Chemistry : The compound has been used in the initial employment of pyridine-3-carbaldehyde oxime in zinc(II) carboxylate chemistry, leading to the formation of dinuclear and trinuclear complexes (Konidaris et al., 2009).

Catalytic Applications

  • Palladacycles Formation : The compound has been utilized in the synthesis of palladacycles from ligands with an indole core, which are then applied as catalysts in various chemical reactions (Singh et al., 2017).

Magnetic Properties

  • Single Molecule Magnets : The compound has been used as a ligand for coordinating paramagnetic transition metal ions, resulting in the formation of high nuclearity barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing a trifluoromethyl group can be hazardous due to the high reactivity of this group. Proper safety precautions should be taken when handling such compounds .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, future research could focus on optimizing its properties for better efficacy and safety .

properties

IUPAC Name

(NZ)-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O/c16-12-5-10(15(17,18)19)7-20-14(12)22-8-9(6-21-23)11-3-1-2-4-13(11)22/h1-8,23H/b21-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXRZDIWHUIJLR-MPUCSWFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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